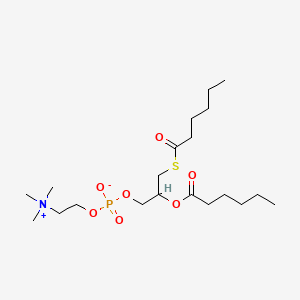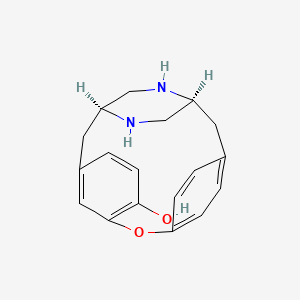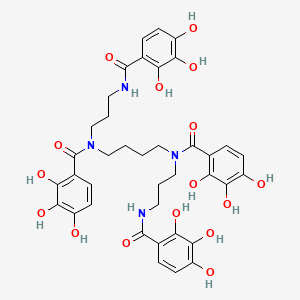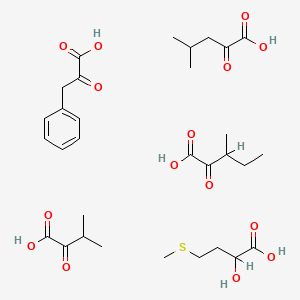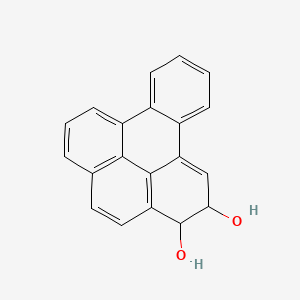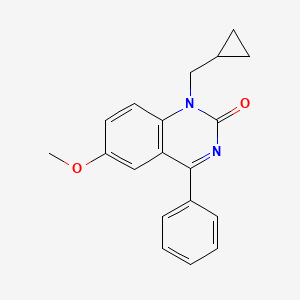![molecular formula C14H9F3N4O3 B1211311 5-(4-Methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1211311.png)
5-(4-Methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid is a member of pyrimidines.
Scientific Research Applications
Antibacterial Activity
Triazolopyrimidines, including 1,2,4-triazole-containing hybrids, have shown promising antibacterial activities, especially against resistant strains of bacteria such as Staphylococcus aureus. These compounds can inhibit critical bacterial enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and maintenance, thereby offering a potential pathway for the development of new antibacterial agents (Li & Zhang, 2021).
Central Nervous System (CNS) Effects
The structural moiety of triazolopyrimidines has been identified in compounds exhibiting a wide range of effects on the central nervous system, from antidepressant and anxiolytic to anticonvulsant activities. This suggests that modifications to the core structure, such as those found in the compound , could lead to new CNS-active drugs (Saganuwan, 2017).
Optoelectronic Materials
Research has also extended into the use of pyrimidine derivatives, which are structurally related to triazolopyrimidines, in the development of optoelectronic materials. These compounds have been utilized in the synthesis of materials for electronic devices, luminescent elements, and photoelectric conversion elements, indicating a potential area of application for similar compounds in the creation of novel optoelectronic materials (Lipunova et al., 2018).
Synthetic Pathways and Chemical Interactions
Understanding the synthetic pathways and chemical interactions of triazolopyrimidines is crucial for exploring their potential applications. Research in this area contributes to the broader knowledge of synthesizing and manipulating such compounds for various scientific and medicinal purposes, including the design of new drugs and materials (Kumar et al., 2001).
properties
Product Name |
5-(4-Methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid |
|---|---|
Molecular Formula |
C14H9F3N4O3 |
Molecular Weight |
338.24 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C14H9F3N4O3/c1-24-8-4-2-7(3-5-8)9-6-10(14(15,16)17)21-13(18-9)19-11(20-21)12(22)23/h2-6H,1H3,(H,22,23) |
InChI Key |
DVSYKPQCIYNPSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=NC(=NN3C(=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



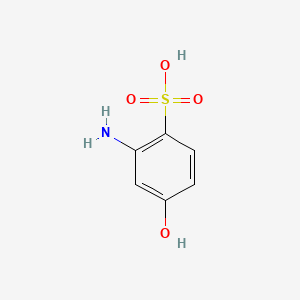
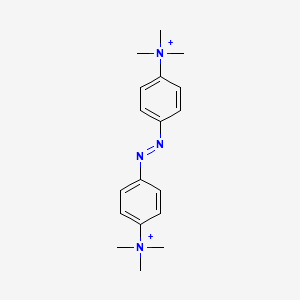
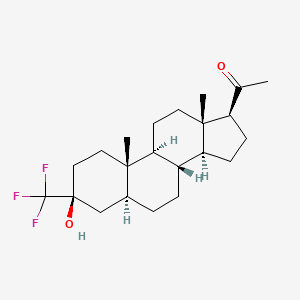
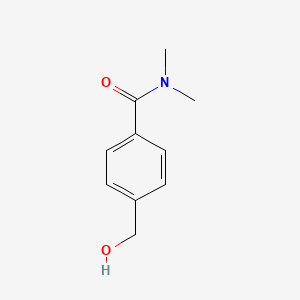
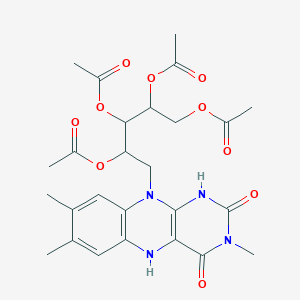
![3-[4-[4-(3-Ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]propane-1-sulfonic acid](/img/structure/B1211236.png)
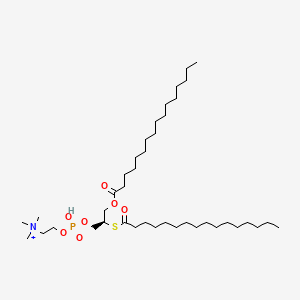
![(2S,3S,4S,5R,6R)-6-[[(13S,16S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]oxy]-N-[4-[(1,4-dioxo-2,3-dihydrophthalazin-6-yl)-ethylamino]butyl]-3,4,5-trihydroxyoxane-2-carboxamide](/img/structure/B1211240.png)
